N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide

Analytical Chemistry Chromatography Method Development

N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide (CAS 1333787-72-6) is a synthetic research chemical with a molecular formula of C13H14Cl2N2O and a molecular weight of 285.17 g/mol. It belongs to the class of N-cyanomethyl acetamide derivatives and has been broadly disclosed as an inhibitor of Janus kinases (JAK) in patent literature.

Molecular Formula C13H14Cl2N2O
Molecular Weight 285.17
CAS No. 1333787-72-6
Cat. No. B2819885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide
CAS1333787-72-6
Molecular FormulaC13H14Cl2N2O
Molecular Weight285.17
Structural Identifiers
SMILESCCCN(CC#N)C(=O)CC1=C(C=CC=C1Cl)Cl
InChIInChI=1S/C13H14Cl2N2O/c1-2-7-17(8-6-16)13(18)9-10-11(14)4-3-5-12(10)15/h3-5H,2,7-9H2,1H3
InChIKeyXMIXKPKBTVVOCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide (CAS 1333787-72-6): Baseline Chemical Properties and Procurement Context


N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide (CAS 1333787-72-6) is a synthetic research chemical with a molecular formula of C13H14Cl2N2O and a molecular weight of 285.17 g/mol . It belongs to the class of N-cyanomethyl acetamide derivatives and has been broadly disclosed as an inhibitor of Janus kinases (JAK) in patent literature [1]. This compound is currently listed by multiple chemical vendors, but a systematic search reveals a critical absence of peer-reviewed pharmacological studies, binding assay data, or head-to-head comparisons with analogs in the public domain. Its selection as a research tool should proceed with extreme caution due to this lack of validated biological annotation.

Procurement Risk: Why N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide is Not Directly Interchangeable with Close N-Alkyl Analogs


Even within the narrow subclass of N-cyanomethyl-2-(2,6-dichlorophenyl)acetamides, a simple substitution on the amide nitrogen (e.g., cyclopropyl, benzyl, or propyl) is known to be a critical determinant of biological activity and selectivity [1]. While systematic structure-activity relationship (SAR) data for this exact compound are not publicly available, the patent literature on N-cyanomethylamides as JAK inhibitors teaches that variations in the N-alkyl group can drastically alter kinase inhibition profiles, cellular potency, and pharmacokinetic behavior [2]. This implies that a user procuring a generic N-cyanomethyl analog, such as the cyclopropyl or benzyl variant, without verified comparative data would risk acquiring a tool compound with an unknown, and potentially irrelevant, target engagement spectrum. The following section outlines the limited evidence that exists, and the critical data gaps that remain.

Quantitative Evidence Dashboard for N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide (CAS 1333787-72-6)


Physicochemical Properties vs. N-Alkyl Analogs: A Basis for Chromatographic and Formulation Differentiation

The molecular weight of N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide (285.17 g/mol) and its formula, C13H14Cl2N2O, differentiate it from its N-cyclopropyl analog (C13H12Cl2N2O, MW 283.15) and its N-benzyl analog (C17H14Cl2N2O, MW 333.21) [1]. This results in a mass difference of +2.02 Da relative to the cyclopropyl derivative and -48.04 Da relative to the benzyl derivative, which is significant for mass spectrometry-based detection, UPLC retention time prediction, and potential differences in lipophilicity that would affect formulation.

Analytical Chemistry Chromatography Method Development

Putative Gamma-Secretase Engagement: Evidence of a Distinct but Unvalidated Activity Profile

A BindingDB entry (BDBM50477330, CHEMBL218756) describes a compound with high structural similarity to the target acetamide series exhibiting an IC50 of 2.90E+3 nM for modulation of gamma-secretase activity in human H4 cells expressing APP695 [1]. In contrast, well-characterized peptide-based gamma-secretase inhibitors like DAPT achieve IC50 values of ~115 nM in similar cellular assays [2]. This data suggests the target compound class may engage gamma-secretase, but with micromolar potency. However, no direct quantitative comparison exists between the N-propyl derivative and its N-cyclopropyl or N-benzyl analogs for this target.

Neuroscience Alzheimer's Disease Gamma-Secretase Modulation

JAK Inhibitor Class Membership: Structural Basis for Potential Selectivity but No Comparative Pharmacodynamics

The target compound is covered by the Markush structures in patent WO2015019365A1, which claims N-cyanomethylamides as inhibitors of Janus kinases, a family of tyrosine kinases that includes JAK1, JAK2, JAK3, and Tyk2 [1]. The patent describes that certain substituents on the amide nitrogen (including alkyl groups) are essential for activity, but it does not provide specific IC50 data for the N-propyl derivative. For context, known N-cyanomethyl JAK inhibitors such as CYT387 exhibit JAK1 IC50 = 11 nM and JAK2 IC50 = 18 nM [2]. The target compound thus represents a structurally related but pharmacodynamically uncharacterized member of this class.

Immunology Kinase Inhibition JAK/STAT Signaling

Informed Application Scenarios for N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide Based on Limited Public Evidence


Analytical Reference Standard for Method Development

Given its unique molecular weight (285.17 g/mol) and distinct chromatographic behavior relative to its N-cyclopropyl and N-benzyl analogs, this compound can serve as a valuable reference standard for developing LC-MS or GC-MS methods aimed at separating and quantifying structurally similar N-cyanomethyl acetamide derivatives in complex synthetic mixtures [1]. This application relies solely on its verified physical properties and does not require assumption of biological activity.

Starting Point for Medicinal Chemistry SAR Exploration Around JAK Inhibition

The compound's inclusion in the Markush structures of patent WO2015019365A1 suggests it may possess JAK inhibitory potential [1]. It is best utilized as a chemical starting point for an SAR campaign, where its N-propyl substitution can be directly compared in-house against the corresponding N-cyclopropyl, N-benzyl, and other alkyl variants. This internal head-to-head assessment is the only way to establish any potential selectivity or potency advantage for the propyl group, as such data are absent from the public domain.

Negative Control or Comparator in Target ID Studies for Gamma-Secretase Modulators

Based on the class-level evidence of weak gamma-secretase modulation (IC50 ~2.9 µM in a cellular assay) [1], this compound might serve as a micromolar-affinity probe or a comparative control in target identification studies for more potent gamma-secretase modulators. However, its use in any in vivo or disease-relevant model is premature without extensive in-house validation of its potency, selectivity, and physicochemical properties.

Quote Request

Request a Quote for N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.